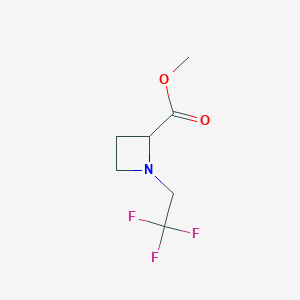
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which is further substituted with a methyl ester group. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves several steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with an appropriate azetidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group imparts unique electronic properties to the molecule, which can influence its reactivity and binding affinity to various biological targets. The azetidine ring structure also plays a crucial role in its activity, potentially interacting with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Ethyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H10F3NO2 |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-3-11(5)4-7(8,9)10/h5H,2-4H2,1H3 |
Clé InChI |
ALXWMMSELAKYLB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCN1CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



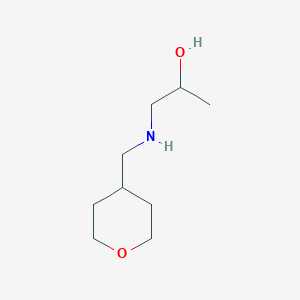
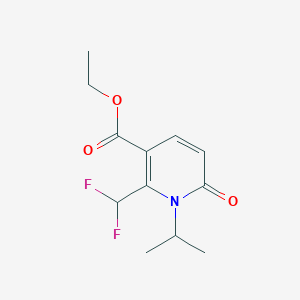
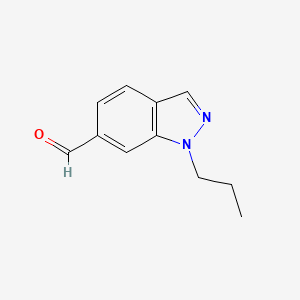
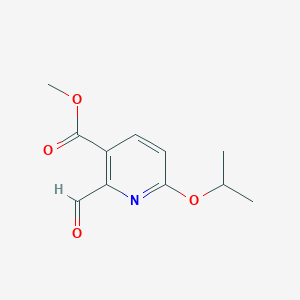
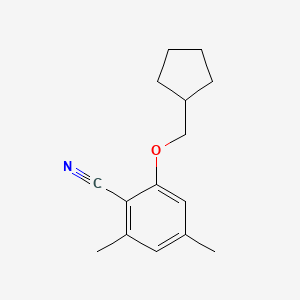
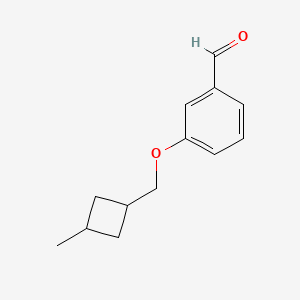

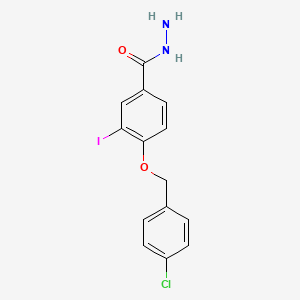
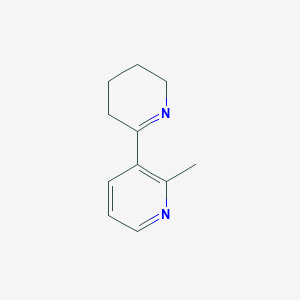
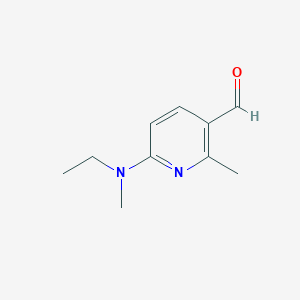
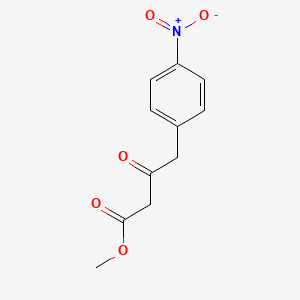
![6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)

